molecular formula C23H28OSi B2380827 Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane CAS No. 86426-44-0

Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane

Cat. No. B2380827
CAS RN: 86426-44-0
M. Wt: 348.561
InChI Key: KRKOLIPJNFZXBY-UHFFFAOYSA-N
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Description

“Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane” is a chemical compound with the molecular formula C23H28OSi . It’s offered by some chemical suppliers .

Scientific Research Applications

Protecting Groups for Silicon

Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane may have applications in the field of protecting groups for silicon in synthesis. A study on triorganyl(2,4,6-trimethoxyphenyl)silanes, which contain various acid-labile protecting groups for silicon, demonstrated their use in selective cleavage to obtain chlorosilanes and examined their silylation potential with O-, N-, and S-nucleophiles. These reagents show chemo- and regioselectivity, ease of handling, and produce recyclable byproducts (Popp et al., 2007).

Synthesis of Functional-Group-Substituted Vinylsilanes

The compound also has potential applications in the synthesis of functional-group-substituted vinylsilanes. For instance, acid-catalyzed reactions of related compounds have been used to create (1-trimethylsilylvinyl)sulfides, (1-bromovinyl)silane, and other derivatives, demonstrating regioselective nucleophilic attack (Safa et al., 2011).

Catalytic Dehydrocyclization Applications

In another study, catalytic dehydrocyclization of related dimethyl silanes yielded compounds like 11,11-dimethyl and 8,11,11-trimethyl-6,11-dihydro-11-silabenzo[b]naphtho[2,3-d]thiophenes, which were then oxidized to ketones. This showcases the potential for synthesizing novel organosilicon compounds (Polosin et al., 1989).

Polymerization and Chemical Vapour Deposition

The compound might be relevant in polymerization and chemical vapor deposition processes. For example, ArF laser photolysis of gaseous trimethyl(2-propynyloxy)silane led to the deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbons, highlighting a unique synthesis method for polytrialkylsiloxy-substituted macromolecules (Pola & Morita, 1997).

Oxidative Trifluoropropylation

The compound's derivatives might be useful in oxidative trifluoropropylation reactions. A study on trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane with arylaldehydes produced aryl 3,3,3-trifluoropropyl ketones, indicating its potential in synthesizing fluorinated compounds (Ikeda et al., 2013).

properties

IUPAC Name

trimethyl-(2-naphthalen-2-yl-4-phenylbutan-2-yl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28OSi/c1-23(24-25(2,3)4,17-16-19-10-6-5-7-11-19)22-15-14-20-12-8-9-13-21(20)18-22/h5-15,18H,16-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKOLIPJNFZXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C2=CC3=CC=CC=C3C=C2)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane

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